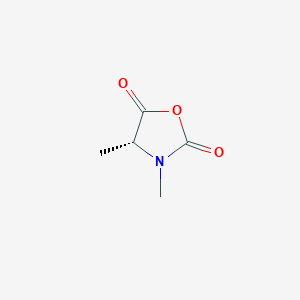
Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Übersicht
Beschreibung
“Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is partially reduced (dihydropyridine) and contains a 2-oxo group (a carbonyl group at the 2-position). The 3-position of the ring is substituted with a carboxylate group, which is esterified with a methyl group. The 1-position of the ring is substituted with a benzyl group, which is further substituted with two fluorine atoms at the 3 and 4 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring, the introduction of the 2-oxo group, the substitution at the 1 and 3 positions of the ring, and the esterification of the carboxylate group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the partially reduced pyridine ring, the 2-oxo group, the methyl ester of the carboxylate group, and the 3,4-difluorobenzyl group. The presence of the fluorine atoms would likely influence the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the electron-withdrawing fluorine atoms and the electron-donating methyl group. The carbonyl group and the ester group could potentially undergo a variety of reactions, including nucleophilic addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Asymmetric Benzylation
Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is used in the enantioselective benzylation of compounds. Wang et al. (2018) developed a method utilizing a phase-transfer catalyst for asymmetric benzylation, proving useful in the preparation of biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).
Metal-Organic Frameworks (MOFs)
This compound is also pivotal in the synthesis of novel metal-organic frameworks (MOFs). Zhao et al. (2020) utilized it for effectively removing anionic dyes from aqueous solutions, indicating its potential in environmental applications (Zhao, Meng, Liu, Guo, & Jing, 2020).
Modification for Enhanced Biological Activity
Ukrainets et al. (2015) explored the chemical modification of this compound to optimize the biological properties of related molecules. Their research focused on enhancing the analgesic properties, indicating its potential in pharmaceutical research (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis of HIV-1 Inhibitors
Mahajan et al. (2023) developed a method using this compound for preparing HIV-1 integrase strand transfer inhibitors (INSTIs). This highlights its role in developing treatments for infectious diseases (Mahajan, Smith, Hughes, Zhao, & Burke, 2023).
Corrosion Inhibition in Steel
Saady et al. (2018) studied the anti-corrosive behavior of derivatives of this compound in steel, demonstrating its significance in material science and industrial applications (Saady, El-hajjaji, Taleb, Alaoui, Biache, Mahfoud, Alhouari, Hammouti, Chauhan, & Quraishi, 2018).
Eigenschaften
IUPAC Name |
methyl 1-[(3,4-difluorophenyl)methyl]-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-20-14(19)10-3-2-6-17(13(10)18)8-9-4-5-11(15)12(16)7-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTBRNBQIFSESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731642 | |
| Record name | Methyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | |
CAS RN |
1001414-50-1 | |
| Record name | Methyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)



![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)






![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)

